molecular formula C33H44N4O5 B1676875 MV1

MV1

Cat. No.: B1676875
M. Wt: 576.7 g/mol
InChI Key: UUPZYAHONNHULX-CJBSCAABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MV1 is a small molecule inhibitor of apoptosis protein (IAP) antagonist. It is known for its ability to induce the degradation of cellular IAPs, specifically c-IAP1 and c-IAP2, which are proteins that inhibit apoptosis. By promoting the degradation of these proteins, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MV1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the Core Structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

    Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and amination.

    Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

MV1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction can produce reduced forms with different properties .

Scientific Research Applications

MV1 has a wide range of scientific research applications, including:

Mechanism of Action

MV1 exerts its effects by binding to the baculovirus IAP repeat (BIR) domains of c-IAP1 and c-IAP2. This binding induces the auto-ubiquitination and subsequent proteasomal degradation of these proteins. The degradation of c-IAP1 and c-IAP2 leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis. Additionally, this compound can activate the non-canonical NF-κB pathway by stabilizing NF-κB-inducing kinase (NIK), further promoting apoptosis .

Comparison with Similar Compounds

Similar Compounds

    SM-164: Another IAP antagonist with a similar mechanism of action.

    LCL161: A small molecule that targets IAPs and induces apoptosis in cancer cells.

    AT-406: An IAP antagonist that promotes the degradation of c-IAP1 and c-IAP2.

Uniqueness of MV1

This compound is unique due to its high potency and specificity for c-IAP1 and c-IAP2. It has shown significant efficacy in preclinical studies, making it a promising candidate for further development. Compared to other IAP antagonists, this compound has a distinct chemical structure that contributes to its unique binding properties and biological activities .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)/t22-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPZYAHONNHULX-CJBSCAABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.